![molecular formula C14H11ClN2O3S B7578508 Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-](/img/structure/B7578508.png)
Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-
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Overview
Description
Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-, also known as NSC 74859, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859 is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, as well as other physiological effects.
Biochemical and Physiological Effects
Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859 has been shown to possess a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to possess anti-inflammatory and anti-angiogenic properties. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research as an anti-cancer agent. However, one limitation of Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859 is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859. One area of research could focus on optimizing the synthesis and purification of this compound, making it more readily available for further research. Another area of research could focus on elucidating the mechanism of action of Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859, which could lead to the development of more effective anti-cancer therapies. Additionally, further research could explore the potential applications of Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859 in other areas, such as inflammation and oxidative stress.
Synthesis Methods
The synthesis of Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859 involves the reaction of 4-chloro-2-nitrobenzenesulfonamide with 2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid in the presence of a reducing agent such as iron powder. This reaction results in the formation of Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859, which can be purified using standard chromatographic techniques.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859 has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- 74859 can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research as an anti-cancer agent.
properties
IUPAC Name |
4-chloro-N-(2-oxo-1,3-dihydroindol-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-4-6-11(7-5-10)21(19,20)17-12-3-1-2-9-8-13(18)16-14(9)12/h1-7,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFRYASGIKTVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- |
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